molecular formula C15H15N3O2 B4963264 4-[(2-Methylphenyl)carbamoylamino]benzamide

4-[(2-Methylphenyl)carbamoylamino]benzamide

Cat. No.: B4963264
M. Wt: 269.30 g/mol
InChI Key: KLSSIMKCGDGDNY-UHFFFAOYSA-N
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Description

4-[(2-Methylphenyl)carbamoylamino]benzamide is an organic compound with a complex structure, consisting of a benzamide core substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylphenyl)carbamoylamino]benzamide typically involves the reaction of 4-aminobenzamide with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine group to the isocyanate, forming the desired urea linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylphenyl)carbamoylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the benzamide core can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or ureas.

Scientific Research Applications

4-[(2-Methylphenyl)carbamoylamino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(2-Methylphenyl)carbamoylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signaling cascades, leading to changes in gene expression or cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methylphenyl)carbamoylamino]benzoic Acid
  • 4-({[(2-Methylphenyl)carbamoyl]methyl}amino)benzamide
  • N-(4-(2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl)-2-pyridyl)benzamide

Uniqueness

4-[(2-Methylphenyl)carbamoylamino]benzamide is unique due to its specific substitution pattern and the presence of both amide and urea functionalities. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(2-methylphenyl)carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-4-2-3-5-13(10)18-15(20)17-12-8-6-11(7-9-12)14(16)19/h2-9H,1H3,(H2,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSSIMKCGDGDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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